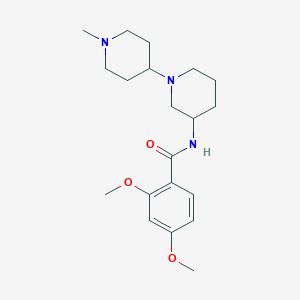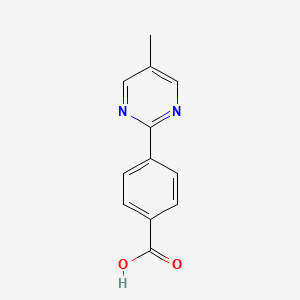![molecular formula C16H12BrClN2O2 B6050477 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B6050477.png)
5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been studied extensively for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions.
Mechanism of Action
The mechanism of action of 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes and proteins in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole are also not fully understood. However, it has been shown to have anti-inflammatory, anti-microbial, and anti-cancer properties. It has also been shown to have potential applications in the treatment of various diseases such as arthritis, cancer, and bacterial infections.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments include its unique chemical structure, its potential applications in various fields, and its ability to inhibit certain enzymes and proteins. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and the need for specialized equipment and expertise for its synthesis.
Future Directions
The future directions for the study of 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole are vast and varied. Some potential areas of research include the development of new synthetic methods for this compound, the study of its potential applications in the treatment of various diseases, and the investigation of its potential use as a building block for the synthesis of new materials. Additionally, further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential toxicity of this compound.
Synthesis Methods
The synthesis of 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves a series of chemical reactions. The most commonly used method for synthesizing this compound is the reaction of 4-methylbenzyl hydrazine with 2-bromo-4-chlorobenzyl chloride followed by the reaction with ethyl chloroformate. This reaction results in the formation of 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole.
Scientific Research Applications
The scientific research applications of 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole are vast and varied. This compound has been studied for its potential applications in the field of medicine, agriculture, and material science. In medicine, this compound has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In agriculture, this compound has been studied for its potential use as a pesticide and herbicide. In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials.
properties
IUPAC Name |
5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O2/c1-10-2-4-11(5-3-10)16-19-15(22-20-16)9-21-14-7-6-12(18)8-13(14)17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXVJHFPNWDZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-cyclopentyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6050397.png)
![2-[1-(3,4-difluorobenzyl)-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6050401.png)

![N-(2,5-dichlorophenyl)-2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6050422.png)

![4-oxo-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B6050438.png)
![N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B6050446.png)

![2-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6050462.png)
![2-{[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6050463.png)
![1-[4-(benzyloxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6050470.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6050475.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-4(1H)-pyrimidinone](/img/structure/B6050498.png)